

Solubility and stability of 3-Iodo-1h-pyrazolo[3,4-c]pyridine

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Compound of Interest

Compound Name: 3-Iodo-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B1394635

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An In-depth Technical Guide to the Solubility and Stability of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**

Introduction

3-Iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. As a member of the pyrazolopyridine family, which shares structural similarities with naturally occurring purines, this scaffold is a valuable building block in medicinal chemistry. Its utility lies in its capacity as a versatile intermediate for creating more complex molecules, primarily through cross-coupling reactions where the iodine atom serves as a reactive handle for introducing molecular diversity. The development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents, often relies on such "fragment-based" strategies where scaffolds like this are systematically elaborated.

A thorough understanding of the physicochemical properties of **3-Iodo-1H-pyrazolo[3,4-c]pyridine** is paramount for its effective use. Solubility and stability are not mere data points; they are critical parameters that dictate the compound's handling, formulation, reaction conditions, and ultimately, its viability in a drug discovery pipeline. This guide provides a comprehensive technical overview of these properties, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The inherent characteristics of a molecule define its behavior in various systems. While specific experimental data for the **3-iodo-1H-pyrazolo[3,4-c]pyridine** isomer is not extensively published, we can infer its likely properties from structurally related analogs and general chemical principles. The fused pyridine and pyrazole rings create a planar, aromatic system, while the iodine atom significantly increases its molecular weight and introduces a site for potential chemical transformations.

Property	Data / Predicted Value	Source / Notes
Molecular Formula	C ₆ H ₄ IN ₃	Based on structure. Related isomers confirm this format.
Molecular Weight	245.02 g/mol	Calculated.
Appearance	Likely a white to off-white solid.	Based on related pyrazolopyridine compounds.
Polar Surface Area	~45-50 Å ²	Estimated based on related structures like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (80.5 Å ²). The pyrazolopyridine core is less complex.
Hydrogen Bond Donors	1 (from the pyrazole N-H)	Structural feature.
Hydrogen Bond Acceptors	2 (from the pyridine N and a pyrazole N)	Structural feature.

Note: Some properties are inferred from closely related isomers such as 3-iodo-1H-pyrazolo[3,4-b]pyridine and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine due to a lack of specific public data for the [3,4-c] isomer.

Solubility Profile: A Practical Assessment

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacology. The solubility of **3-iodo-1H-pyrazolo[3,4-c]pyridine** is governed by the balance between its polar, hydrogen-bonding capable heterocyclic core and the large, hydrophobic iodine atom.

Qualitative Solubility in Common Solvents

Based on its structure and synthesis procedures for related compounds, a qualitative solubility profile can be predicted. For instance, the synthesis of the [3,4-b] isomer involves Dimethylformamide (DMF) as a solvent and purification via recrystallization from a Dichloromethane (DCM)/hexane mixture, indicating good solubility in polar aprotic solvents and poor solubility in nonpolar ones.

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble to Highly Soluble	Strong dipole-dipole interactions can solvate the polar heterocyclic core effectively.
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Insoluble	The large, nonpolar iodine atom and rigid aromatic structure limit favorable interactions with the highly ordered hydrogen-bonding network of water. Solubility in alcohols is likely better than in water.
Chlorinated	Dichloromethane (DCM), Chloroform	Soluble	These solvents offer a good balance of polarity to dissolve the compound.
Nonpolar	Hexane, Toluene	Insoluble	The molecule's polarity is too high for effective solvation in nonpolar media.

Experimental Workflow for Solubility Determination

To move beyond prediction, quantitative solubility must be determined experimentally. The shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility. This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility in a given medium.

Protocol: Equilibrium Solubility via Shake-Flask Method

- **Preparation:** Add an excess amount of **3-Iodo-1H-pyrazolo[3,4-c]pyridine** (enough to ensure solid remains after equilibration) to a series of vials, each containing a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, DMSO).
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.
- **Phase Separation:** After incubation, allow the suspensions to settle. Separate the saturated solution from the excess solid via centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles.
- **Sampling and Analysis:** Carefully withdraw a precise aliquot of the clear supernatant.
- **Quantification:** Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method. HPLC is preferred over UV spectroscopy alone as it can distinguish the parent compound from any potential impurities or degradation products.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is crucial for ensuring its quality, safety, and efficacy. Stability studies are designed to understand how a compound changes over time under the influence of various environmental factors.

Key Factors Influencing Stability

- **Temperature:** Degradation reactions are typically accelerated at higher temperatures. Accelerated stability studies, often conducted at elevated temperatures (e.g., 40°C or 50°C), are used to predict long-term stability under normal storage conditions.
- **pH:** The stability of the compound in aqueous solutions can be highly pH-dependent. Hydrolysis can occur under strongly acidic or basic conditions.
- **Light (Photostability):** The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV or visible light, a process known as photolysis. This can lead to the formation of radical species and subsequent degradation. Photostability testing is a standard component of stress testing as per ICH Q1B guidelines.
- **Oxidation:** The electron-rich heterocyclic system may be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.

Potential Degradation Pathways

For iodinated aromatic compounds, dehalogenation is a primary degradation pathway. This process involves the cleavage of the C-I bond, replacing the iodine atom with a hydrogen atom. This not only changes the identity of the molecule but also eliminates the reactive handle essential for its use in cross-coupling reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. These studies expose the compound to conditions more severe than those used for accelerated stability testing.

Stress Condition	Typical Protocol	Purpose
Acid Hydrolysis	0.1 M HCl at 60°C for 24-48h	To assess stability to acidic conditions.
Base Hydrolysis	0.1 M NaOH at 60°C for 24-48h	To assess stability to alkaline conditions.
Oxidation	3% H ₂ O ₂ at room temperature for 24h	To evaluate susceptibility to oxidative degradation.
Thermal Stress	Solid compound at 80°C for 72h	To assess the intrinsic thermal stability of the solid form.
Photostability	Expose solid or solution to controlled light (ICH Q1B guidelines: e.g., 1.2 million lux hours and 200 watt hours/m ²)	To determine light sensitivity and potential for photolytic degradation.

Protocol: General Forced Degradation Study

- **Sample Preparation:** Prepare solutions of 3-Iodo-1H-pyrazolo[3.4-c]pyridine (e.g., at 1 mg/mL) in the respective stress media (acid, base, water, H₂O₂). For thermal and photostability, use the compound in its solid state and in solution.
- **Incubation:** Expose the samples to the conditions outlined in the table above. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).
- **Timepoint Sampling:** Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).
- **Neutralization:** For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.
- **Analysis:** Analyze all samples by a stability-indicating HPLC-UV method. The goal is to separate the parent peak from all degradation product peaks. An LC-MS method is often used in parallel to obtain mass information for identifying unknown degradants.
- **Mass Balance:** Evaluate the results to ensure that the decrease in the parent compound is reasonably accounted for by the increase in degradation products (mass balance).

Recommended Handling and Storage

Based on the predicted stability profile, the following recommendations are provided to ensure the long-term integrity of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**:

- **Storage Container:** Store in a well-sealed, airtight container to protect from moisture and atmospheric oxygen. Amber glass vials are recommended to mitigate light exposure.
- **Temperature:** Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable. Avoid exposure to high temperatures.
- **Light:** The compound should be protected from light at all times. Work should be conducted in a fume hood with the sash down or in a lab with minimized UV light exposure.
- **Atmosphere:** For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion

3-Iodo-1H-pyrazolo[3,4-c]pyridine is a valuable synthetic intermediate whose successful application is critically dependent on a robust understanding of its solubility and stability. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and limited in aqueous and nonpolar media. The primary stability concern is potential deiodination, which can be accelerated by exposure to light and elevated temperatures.

By employing systematic experimental methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the data needed to confidently handle, store, and utilize this compound. The protocols and insights provided in this guide serve as a foundation for establishing a complete physicochemical profile, thereby enabling the seamless integration of **3-Iodo-1H-pyrazolo[3,4-c]pyridine** into demanding synthetic and drug discovery workflows.

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